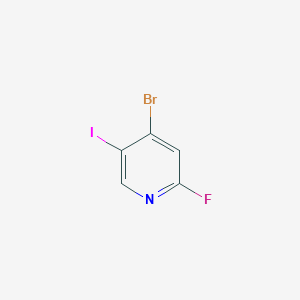

4-Bromo-2-fluoro-5-iodopyridine

Description

Significance of Halogenated Heterocycles as Versatile Synthetic Scaffolds

Halogenated heterocycles, particularly pyridines, are foundational building blocks in the world of synthetic chemistry. nih.govrsc.org The carbon-halogen bond serves as a versatile functional handle, readily participating in a wide array of cross-coupling reactions, nucleophilic substitutions, and metalation-trapping sequences. nih.govcore.ac.uk This versatility allows chemists to introduce a diverse range of substituents, including carbon, nitrogen, oxygen, and sulfur-containing groups, onto the heterocyclic core. mdpi.comresearchgate.net The ability to selectively functionalize specific positions on the pyridine (B92270) ring is a key advantage, enabling the rapid assembly of molecular libraries for drug discovery and the development of novel materials with tailored properties. Furthermore, the presence of halogens can significantly influence the biological activity and physicochemical properties of the final molecule. rsc.org

Rationale for Focused Investigation of 4-Bromo-2-fluoro-5-iodopyridine

Among the vast landscape of polyhalogenated pyridines, this compound stands out as a particularly intriguing and synthetically valuable compound. accelachem.com Its unique arrangement of three different halogen atoms on the pyridine ring offers a remarkable platform for regioselective functionalization. The distinct reactivity of the C-I, C-Br, and C-F bonds allows for a hierarchical approach to synthesis, where each halogen can be addressed under specific reaction conditions. This orthogonal reactivity is highly sought after in multi-step synthetic sequences, providing chemists with precise control over the introduction of various functionalities. The presence of the fluorine atom, in particular, can impart desirable properties such as increased metabolic stability and enhanced binding affinity in medicinal chemistry applications.

Overview of Advanced Methodologies and Research Directions in Halogenated Pyridine Chemistry

The field of halogenated pyridine chemistry is continually evolving, with researchers developing innovative methods for their synthesis and functionalization. ethernet.edu.et Recent advancements include the development of novel catalytic systems for selective C-H bond halogenation, providing more direct and atom-economical routes to these valuable intermediates. nih.govchemrxiv.org Furthermore, the application of techniques such as halogen-dance reactions has enabled the synthesis of previously inaccessible substitution patterns. acs.orgnih.gov A significant research direction involves leveraging computational studies, such as Density Functional Theory (DFT), to understand and predict the reactivity of polyhalogenated pyridines. nih.govnsf.gov These computational models aid in the rational design of synthetic strategies and the elucidation of reaction mechanisms. chemrxiv.org The exploration of visible-light photoredox catalysis is also emerging as a powerful tool for the mild and selective halogenation of pyridines. rsc.org

Delimitation of Scope: Emphasis on Synthetic Pathways, Reactivity, Characterization Methodologies, and Computational Analyses

This article will provide a focused examination of the chemical compound this compound. The scope will be strictly limited to its synthetic pathways, inherent reactivity, the methodologies used for its characterization, and the application of computational analysis to understand its properties. The discussion will not extend to dosage, administration, or safety profiles. The primary focus is to deliver a scientifically rigorous overview of this specific polyhalogenated pyridine from a chemical synthesis and analysis perspective.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-5-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-3-1-5(7)9-2-4(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHBZNUCHJSJCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Construction of 4 Bromo 2 Fluoro 5 Iodopyridine and Its Analogs

Multistep Synthetic Sequences for Accessing 4-Bromo-2-fluoro-5-iodopyridine

Accessing polysubstituted pyridines with a specific halogenation pattern like that of this compound requires sophisticated multistep synthetic routes. Direct halogenation of the pyridine (B92270) core is often unselective. Therefore, strategies involve the sequential and regioselective introduction of functional groups, which may include halogen dance reactions, metalation-trapping sequences, and the use of pre-functionalized precursors. nih.govnih.gov

A notable example, while not yielding the exact target compound, is the synthesis of the unique isomer 5-bromo-2-chloro-4-fluoro-3-iodopyridine. nih.gov This synthesis highlights the complexity and strategic planning required, utilizing halogen dance reactions to achieve the desired substitution pattern. nih.gov Such strategies could potentially be adapted to produce this compound. The synthesis of related building blocks like 5-bromo-2-iodopyridine (B1269129) often involves the diazotization of the corresponding aminopyridine followed by a Sandmeyer-type reaction or by halogen-exchange reactions. lookchem.com

Chelation-assisted C-H activation has emerged as a powerful tool for the regioselective functionalization of pyridine rings. rsc.orgacs.org This strategy involves the use of a directing group attached to the pyridine, which coordinates to a transition metal catalyst. This coordination brings the metal center into close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. rsc.orgrsc.org

The general mechanism involves the formation of a cyclometalated intermediate, typically a five- or six-membered ring, which is a thermodynamically favorable process. rsc.orgrsc.org For instance, rhodium-catalyzed reactions of α,β-unsaturated ketoximes with alkynes employ the oxime nitrogen to direct the activation of an alkenyl C-H bond, leading to the formation of highly substituted pyridines. acs.orgorganic-chemistry.org This method allows for the regioselective construction of the pyridine framework with multiple substituents in a single step. organic-chemistry.org Similarly, palladium-catalyzed C-H activation of 2-phenylpyridine, using the pyridine nitrogen as the directing group, enables functionalization at the ortho-position of the phenyl ring. rsc.org

While direct application to the synthesis of this compound is not explicitly documented, this methodology could be envisioned in a route where a directing group at position 3 or 5 guides the selective introduction of a bromo or iodo group at the C4 or C5 position of a pre-fluorinated pyridine ring.

Table 1: Examples of Chelation-Assisted Pyridine Functionalization

| Catalyst System | Directing Group | Reaction Type | Product Type | Reference |

| [Cp*RhCl2]2 | Imidamide | C-H Activation/Annulation | N-unprotected Indoles | rsc.org |

| RhCl(PPh3)3 | α,β-Unsaturated Ketoxime | C-H Activation/Cyclization | Substituted Pyridines | acs.orgorganic-chemistry.org |

| Pd(OAc)2 | 2-Phenylpyridine | Ortho-Cyanation | Aromatic Nitriles | rsc.org |

The use of protecting groups is a cornerstone of multistep synthesis, enabling chemoselectivity by temporarily masking a reactive functional group. wikipedia.org In the context of halogenated pyridine synthesis, protecting the pyridine nitrogen is a common strategy. The quaternization of the ring nitrogen with groups like benzyl (B1604629) or substituted benzyl derivatives forms pyridinium (B92312) salts. researchgate.netugm.ac.id This modification alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack and influencing the regioselectivity of subsequent reactions. researchgate.net

However, for electrophilic halogenation, protecting the nitrogen atom deactivates the ring even further. Therefore, protecting groups are more strategically employed to either direct metallation or to prevent unwanted side reactions at the nitrogen itself. For instance, in a lithiation-trapping sequence, the choice of protecting group can influence the site of deprotonation. After the desired halogenation is achieved, the protecting group is removed. Common protecting groups for amines, which could be conceptually applied to the pyridine nitrogen, include Carbobenzyloxy (Cbz), tert-Butyloxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups, each with specific cleavage conditions. wikipedia.org

A novel and effective strategy for overcoming the inherent low reactivity of pyridines towards electrophiles involves a ring-opening and recyclization sequence. nih.govnsf.gov This approach temporarily transforms the electron-deficient aromatic pyridine into a more reactive, acyclic intermediate. nsf.govalfa-chemistry.com A prominent example is the use of Zincke chemistry. nih.gov

In this method, the pyridine ring is first activated, for example with trifluoromethanesulfonyl anhydride (B1165640) (Tf2O), to form a highly reactive pyridinium salt. nsf.govresearchgate.net This salt then reacts with a secondary amine, causing the pyridine ring to open and form a polarized azahexatriene species, commonly known as a Zincke imine. nih.govalfa-chemistry.com This acyclic intermediate behaves like a series of electron-rich alkenes and readily undergoes regioselective electrophilic halogenation at what was formerly the 3-position of the pyridine ring. nih.govnsf.gov Following halogenation, the ring is closed by treatment with ammonium (B1175870) acetate (B1210297) in ethanol, which regenerates the aromatic pyridine ring, now bearing a halogen at the 3-position. nsf.gov This one-pot protocol allows for the selective halogenation (Cl, Br, I) of a wide range of pyridines under mild conditions. nih.govalfa-chemistry.com

Green Chemistry Principles and Sustainable Approaches in Polyhalogenated Pyridine Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability, aiming to develop processes that are environmentally benign, efficient, and safe. researchgate.netnih.gov The synthesis of polyhalogenated pyridines is an area where green chemistry principles are being actively applied to reduce waste and avoid hazardous reagents. acs.org

A key aspect of green synthesis is the reduction or elimination of volatile organic solvents. Research has explored solvent-free chlorination of hydroxypyridines using equimolar amounts of phosphorus oxychloride (POCl3), which minimizes solvent waste. mdpi.com Another approach is the use of water as a solvent, which is considered an environmentally benign medium. For example, a base-promoted selective amination of polyhalogenated pyridines has been developed using water as the solvent, avoiding the need for noble transition metals. acs.org

Catalysis is fundamental to green chemistry. The use of catalysts, even in small amounts, can significantly increase reaction rates and selectivity, reducing the need for harsh conditions or stoichiometric reagents. Pyridine itself, or pyridinium salts, have been shown to catalyze aromatic halogenation, although their effect can sometimes be attributed to an increase in the polarity of the medium rather than a specific catalytic cycle. cdnsciencepub.comcdnsciencepub.com More advanced catalytic systems, often involving transition metals like palladium or rhodium, enable highly selective functionalizations under milder conditions. rsc.orgorganic-chemistry.org

Table 2: Green Approaches in Pyridine Synthesis

| Green Principle | Methodology | Reagents/Conditions | Benefit | Reference |

| Solvent-Free | Chlorination | Equimolar POCl3 | Reduced solvent waste | mdpi.com |

| Alternative Solvent | Selective Amination | NaOtBu, H2O | Avoids organic solvents and noble metals | acs.org |

| Catalysis | Aromatic Bromination | Pyridine | Mild catalyst for electrophilic substitution | cdnsciencepub.com |

| Solvent-Free | C-H Functionalization | Neat conditions (no solvent) | High atom economy, reduced waste | rsc.orgbeilstein-journals.org |

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. beilstein-journals.org Syntheses with high atom economy, such as addition reactions and certain cyclizations, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.

One-pot multicomponent reactions are excellent examples of atom-economical processes. A patent describes a one-pot method for preparing 2-amino-5-halogenated pyridines where a halogen addition and a pyridine cyclization reaction occur sequentially without isolating intermediates. google.com This approach has high route atom economy, simplifies operations, and reduces waste. google.com Similarly, the development of solvent- and halide-free synthesis of pyridine-2-yl substituted ureas via C-H functionalization of pyridine N-oxides represents a highly atom-economical pathway. rsc.org These strategies, focused on building complexity efficiently and minimizing waste, are crucial for the sustainable production of halogenated pyridine derivatives. acs.org

Reactivity and Strategic Derivatization Pathways of 4 Bromo 2 Fluoro 5 Iodopyridine

Regioselective Functionalization at Halogen Positions

The differential reactivity of the C-I, C-Br, and C-F bonds in 4-bromo-2-fluoro-5-iodopyridine is the key to its utility in synthetic chemistry. The carbon-iodine bond is the most reactive towards oxidative addition to a low-valent transition metal catalyst, a critical step in many cross-coupling reactions. This is followed by the carbon-bromine bond, while the carbon-fluorine bond is generally the least reactive and often remains intact during reactions at the other two positions. This reactivity hierarchy (C-I > C-Br > C-F) allows for selective functionalization at the C-5 position (iodine), followed by the C-4 position (bromine), and finally, if desired, substitution at the C-2 position (fluorine), often through nucleophilic aromatic substitution rather than cross-coupling. whiterose.ac.uk

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like this compound, the choice of catalyst, ligands, and reaction conditions can allow for selective reaction at a specific halogen site.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, involving the reaction of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. nih.gov In the case of this compound, the greater reactivity of the carbon-iodine bond allows for selective coupling at the C-5 position. vulcanchem.com This reaction is compatible with a wide range of functional groups on the organoboron partner. rsc.org

For instance, the coupling of this compound with an arylboronic acid would be expected to proceed selectively at the C-5 position, yielding a 5-aryl-4-bromo-2-fluoropyridine. The remaining bromine and fluorine atoms can then be subjected to further transformations. The choice of palladium catalyst and ligands can be crucial for achieving high yields and selectivity. Systems based on Pd(PPh₃)₄ or Pd₂(dba)₃ with various phosphine (B1218219) ligands are commonly employed. nih.govrsc.org

Table 1: Suzuki-Miyaura Coupling of Halopyridines

| Reactant 1 | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | 5-(2-Pyridyl)pyrimidine | 91% | nih.gov |

| 4-Bromoisoquinoline | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | 4-(2-Pyridyl)isoquinoline | 82% | nih.gov |

| 3,5-Dichloropyridazine | 2-Fluoro-5-bromo-3-pyridine boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-(5-Bromo-2-fluoropyridin-3-yl)-5-chloropyridazine | Major Isomer | rsc.org |

The Stille coupling involves the reaction of an organic halide with an organotin compound, catalyzed by a palladium complex. Similar to the Suzuki-Miyaura coupling, the Stille reaction is expected to proceed with high regioselectivity at the C-5 position of this compound due to the high reactivity of the C-I bond. This method is particularly useful for introducing aryl, alkenyl, and alkynyl groups. A typical catalyst system for the Stille coupling is Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. acs.org Microwave-assisted Stille couplings have been shown to proceed efficiently, often with reduced reaction times. mdpi.com

Table 2: Stille Coupling of Aryl Halides

| Reactant 1 | Coupling Partner | Catalyst System | Key Finding | Reference |

|---|---|---|---|---|

| Aryl Halides | Organostannanes | Palladacycle (0.005 mol% Pd) / TBAB | Efficient coupling in water under microwave irradiation. | mdpi.com |

| Dihalopyridines | Organotin Reagents | Palladium Catalyst | Key step in the synthesis of benzofuropyridines. | acs.org |

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is known for its high functional group tolerance and reactivity. For this compound, the Negishi coupling would selectively occur at the C-5 position. researchgate.net The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent, or directly from an organic halide. Palladium catalysts such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands like P(o-Tol)₃ are often effective. researchgate.net Nickel catalysts, for example Ni(acac)₂, can also be employed. nih.gov

A notable application is the reaction of an in situ generated organozinc derivative of a halopyridine with another halo-heterocycle, demonstrating the utility of this method in constructing complex bi-heterocyclic systems.

Table 3: Negishi Coupling of Halopyridines

| Reactant 1 | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Iodopyridine | Organozinc derivative of protected L-aspartic acid | Pd₂(dba)₃ / P(2-furyl)₃ | Protected 4-pyridylalanine | 90% | researchgate.net |

| 5-Bromo-2-iodopyridine (B1269129) | Benzylic manganese(II) chloride (via transmetalation to zinc) | FeCl₂ | 2-Benzyl-5-bromopyridine | - | uni-muenchen.de |

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, which is a highly efficient method for the formation of C(sp²)-C(sp) bonds. organic-chemistry.orglibretexts.org For this compound, this reaction would selectively introduce an alkynyl group at the C-5 position. The standard catalyst system consists of a palladium(0) source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) or piperidine. organic-chemistry.orgsoton.ac.uk Copper-free Sonogashira protocols have also been developed. beilstein-journals.org

This reaction is tolerant of a wide array of functional groups on both the alkyne and the halide partner. soton.ac.uk For instance, coupling with functionalized alkynes bearing alcohol or amine groups proceeds with high efficiency. soton.ac.uk

Table 4: Sonogashira Coupling of Halopyridines

| Reactant 1 | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ / CuI | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile | - | soton.ac.uk |

| 6-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | 3-Fluoro-6-(phenylethynyl)picolinonitrile | 93% | soton.ac.uk |

| 3-Bromopyridine | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / SPhos / TBAF | 4-(Pyridin-3-yl)-2-methyl-3-butyn-2-ol | Good to Excellent | beilstein-journals.org |

| 2-Iodopyridine | Phenylacetylene | [Pd(BuHSS)] / TEA | 2-(Phenylethynyl)pyridine | - | hatvaniszakkoli.hu |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. ambeed.comacs.org This reaction is exceptionally general and has broad applications in the synthesis of arylamines. acs.org For this compound, the amination would selectively occur at the C-5 position. The catalyst system typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a bulky electron-rich phosphine ligand, for example, BINAP or Xantphos. acs.orgresearchgate.net

Microwave-assisted Buchwald-Hartwig aminations have been shown to be highly efficient, often leading to significantly reduced reaction times and improved yields. researchgate.net The reaction can be performed with a variety of amines, including primary and secondary amines, as well as anilines. researchgate.netnih.gov Related palladium-catalyzed methods can also be used for the formation of C-O and C-S bonds, by coupling with alcohols/phenols and thiols, respectively.

Table 5: Buchwald-Hartwig Amination of Halopyridines

| Reactant 1 | Coupling Partner | Catalyst System | Key Finding | Reference |

|---|---|---|---|---|

| 2-Fluoro-4-iodopyridine | Aromatic amines | Pd(OAc)₂ / BINAP | Exclusive C-N coupling at the 4-position under microwave irradiation. | researchgate.net |

| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ / Phenylboronic ester | Selective amination at the C-I bond. | nih.gov |

| Aryl Halides | Amides | Pd catalyst / Xantphos | General method for intermolecular C-N bond formation with amides. | acs.org |

Directed Metalation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. collectionscanada.gc.cawikipedia.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with various electrophiles. collectionscanada.gc.cawikipedia.org In pyridine (B92270) systems, the nitrogen atom itself can act as a DMG, although its directing effect is often weaker than other dedicated DMGs. uwindsor.cabaranlab.org For polyhalogenated pyridines, the interplay between the directing effects of the nitrogen atom and the halogens, as well as the potential for halogen-metal exchange, complicates the reactivity.

In the case of this compound, the fluorine atom at the C2 position is a strong ortho-directing group. However, the inherent reactivity of the C-I and C-Br bonds towards organolithium reagents through halogen-metal exchange presents a significant competitive pathway. Generally, the order of halogen-metal exchange is I > Br > Cl > F. Therefore, treatment of this compound with an alkyllithium base at low temperatures would likely lead to a mixture of products arising from both deprotonation and halogen-metal exchange.

While no direct experimental data for the directed metalation of this compound is available, studies on related polyhalogenated pyridines suggest that careful control of the base, solvent, and temperature is crucial to achieve selectivity. collectionscanada.gc.ca For instance, the use of lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can favor deprotonation over halogen-metal exchange, especially at low temperatures. uwindsor.ca The most acidic proton on the pyridine ring would be at the C6 position, ortho to the nitrogen and meta to the fluorine. However, the directing effect of the fluorine at C2 might favor deprotonation at C3. Quenching of the resulting lithiated species with a suitable electrophile would introduce a new substituent at the metalated position.

Nucleophilic Aromatic Substitution (SNAr) and Competitive Reactivity at Halogen Sites

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-deficient aromatic rings like pyridine. wuxiapptec.com The reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I, which is inverse to their bond strengths. The presence of multiple halogens on the pyridine ring of this compound leads to competitive substitution at different positions.

The pyridine nitrogen atom strongly activates the C2, C4, and C6 positions towards nucleophilic attack. nih.gov In this compound, the fluorine at C2 and the bromine at C4 are at activated positions. Given the general reactivity trend of halogens in SNAr, the highly activated C-F bond at the C2 position is the most likely site for nucleophilic attack. rsc.org However, the nature of the nucleophile and the reaction conditions can influence this selectivity.

Influence of Electronic and Steric Factors on Regioselectivity in SNAr Reactions

The regioselectivity of SNAr reactions on polyhalogenated pyridines is a complex interplay of electronic and steric factors. researchgate.net The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the α (C2, C6) and γ (C4) positions. nih.gov

In this compound:

Electronic Effects: The fluorine atom at C2 is the best leaving group in SNAr reactions and is at a highly activated position. The bromine at C4 is also at an activated position, but it is a poorer leaving group than fluorine. The iodine at C5 is at a less activated position (meta to the nitrogen) for SNAr. Therefore, from an electronic standpoint, substitution is most favored at the C2 position.

Steric Factors: The steric hindrance around the different halogen atoms can also influence the site of nucleophilic attack. The C2 position is flanked by the nitrogen atom and the C3 position, while the C4 position is flanked by the C3 and C5 positions. For bulky nucleophiles, attack at the less sterically hindered position might be favored.

Studies on related polyhalogenated pyridines have shown that the selectivity can be tuned by the choice of nucleophile and reaction conditions. rsc.org For example, soft nucleophiles may favor reaction at positions other than the C-F bond.

Manipulation of the Pyridine Nitrogen Atom

N-Oxidation and Subsequent Rearrangement Reactions for Functionalization

The oxidation of the pyridine nitrogen to an N-oxide is a common strategy to alter the reactivity of the pyridine ring. researchgate.net Pyridine N-oxides can be prepared by treating the parent pyridine with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). The N-oxide group is a strong activating group for nucleophilic substitution at the C2 and C4 positions and can also direct ortho-metalation. researchgate.netacs.org

For this compound, N-oxidation would further activate the C2 and C4 positions towards nucleophilic attack. This can be a useful strategy to enhance the reactivity for SNAr reactions. acs.org Furthermore, pyridine N-oxides can undergo rearrangement reactions. For instance, treatment with acetic anhydride (B1165640) can lead to the introduction of an acetoxy group at the C2 position. Deoxygenation of the N-oxide can be achieved using various reducing agents, such as PCl3 or PPh3, to restore the pyridine ring.

N-Alkylation and Quaternization Strategies for Reactivity Modulation

The pyridine nitrogen can be alkylated to form pyridinium (B92312) salts. chemistryviews.org This quaternization further increases the electron deficiency of the pyridine ring, making it more susceptible to nucleophilic attack. N-alkylation can be achieved by reacting the pyridine with an alkyl halide. google.com The resulting pyridinium salt can then be subjected to nucleophilic substitution reactions, often with enhanced reactivity and altered regioselectivity compared to the parent pyridine. For instance, the formation of a pyridinium salt from this compound would significantly activate the C4 and C6 positions for nucleophilic attack.

Advanced Derivatization for Complex Molecular Architectures

The multiple halogen atoms on this compound serve as versatile handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The differential reactivity of the C-I, C-Br, and C-F bonds allows for sequential and site-selective cross-coupling reactions.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This orthogonality allows for the selective functionalization of the C-I bond, followed by the C-Br bond, and potentially the C-F bond under more forcing conditions.

| Reaction Type | Position | Reagents and Conditions | Product Type |

| Suzuki Coupling | C5 | Arylboronic acid, Pd catalyst, base | 5-Aryl-4-bromo-2-fluoropyridine |

| Sonogashira Coupling | C5 | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynyl-4-bromo-2-fluoropyridine |

| Heck Coupling | C5 | Alkene, Pd catalyst, base | 5-Alkenyl-4-bromo-2-fluoropyridine |

| Buchwald-Hartwig Amination | C4 or C5 | Amine, Pd catalyst, base | 4-Amino- or 5-Amino-substituted pyridine |

Subsequent cross-coupling at the C4-bromo position can be performed on the products of the initial C5-iodo coupling, leading to di-substituted pyridines. Finally, nucleophilic aromatic substitution at the C2-fluoro position can introduce a third point of diversity. This sequential functionalization strategy makes this compound a valuable scaffold for the synthesis of highly substituted and complex pyridine derivatives for various applications.

Cascade Reactions and Tandem Processes Utilizing Multiple Reactive Sites

The trifunctional nature of this compound makes it an ideal substrate for cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation. These processes are highly efficient, minimizing purification steps and resource consumption. The differential reactivity of the C-I, C-Br, and C-F bonds is the key to orchestrating these sequential transformations.

In palladium-catalyzed cross-coupling reactions, the order of reactivity follows the trend of bond dissociation energies: C-I > C-Br > C-F. This predictable hierarchy allows for a stepwise functionalization, beginning with the most labile iodo group at the C-5 position. For instance, a Sonogashira coupling can be selectively performed at the C-5 position, leaving the bromo and fluoro groups intact for subsequent reactions. Following the initial coupling at the iodo-substituted position, the bromo group at C-4 can be targeted under slightly more forcing conditions or with a different catalyst system.

A hypothetical tandem process could involve an initial Suzuki or Stille coupling at the C-5 iodo position, followed by a Buchwald-Hartwig amination at the C-4 bromo position. This would yield a 4-amino-5-aryl(or heteroaryl)-2-fluoropyridine derivative. The remaining fluorine at the C-2 position, being the most robust, could then be displaced by a strong nucleophile via a nucleophilic aromatic substitution (SNAr) reaction to complete the trisubstitution. This type of programmed, multi-step, one-pot synthesis is invaluable for the rapid generation of diverse molecular libraries.

Research on similarly structured polyhalogenated pyridines supports this stepwise reactivity. For example, studies on dihalopyridines have shown that selective substitution can be achieved by carefully controlling reaction conditions and catalyst choice.

Chemo- and Regioselective Transformations of Multiple Halogens

The ability to selectively transform one halogen in the presence of others is termed chemoselectivity and is fundamental to the synthetic utility of this compound. The distinct reactivity of each halogen allows for precise, regioselective modifications.

Palladium-Catalyzed Cross-Coupling Reactions:

The C-I bond is the most reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Stille, and Negishi couplings. beilstein-journals.org This high reactivity allows for the selective introduction of aryl, alkynyl, or alkyl groups at the C-5 position under mild conditions, with high yields. The C-Br bond is significantly less reactive than the C-I bond but more reactive than the C-F bond. This allows for a second coupling reaction to be performed at the C-4 position after the C-5 position has been functionalized.

The following table illustrates the typical selectivity observed in palladium-catalyzed reactions on related dihalopyridines, which informs the expected reactivity of this compound.

| Substrate | Coupling Partner | Catalyst/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-iodopyridine | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Bromo-2-arylpyridine | Good to Excellent | rsc.org |

| 2-Fluoro-4-iodopyridine | Aromatic amine | Pd(OAc)₂/BINAP, K₂CO₃, Microwave | N-Aryl-2-fluoro-4-aminopyridine | Good | researchgate.net |

| 2,4-Dibromopyridine | HSCF₂H | Pd(dba)₂/Xantphos | 4-Bromo-2-difluoromethylthiopyridine | 50% | rsc.org |

Nucleophilic Aromatic Substitution (SNAr):

The fluorine atom at the C-2 position is activated by the electron-withdrawing nature of the pyridine nitrogen, making it susceptible to nucleophilic aromatic substitution. However, the C-F bond is significantly stronger than the C-I and C-Br bonds, meaning SNAr reactions typically require more forcing conditions (e.g., higher temperatures, stronger nucleophiles) than palladium-catalyzed couplings. This allows for the selective displacement of the fluorine atom after the other two halogens have been functionalized. Research on 5-bromo-2-chloro-4-fluoro-3-iodopyridine has shown that the fluorine at the 4-position is readily displaced by various nucleophiles, highlighting the potential for similar reactivity in the 2-fluoro isomer. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Elucidation of 4 Bromo 2 Fluoro 5 Iodopyridine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds. For derivatives of 4-bromo-2-fluoro-5-iodopyridine, a combination of one-dimensional and multi-dimensional NMR experiments is essential to unambiguously assign the signals of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei, and to understand their spatial relationships.

Multi-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Multi-dimensional NMR techniques are indispensable for establishing the connectivity of atoms within a molecule. ipb.ptnih.gov These experiments correlate nuclear spins through chemical bonds or through space, providing a detailed structural map.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is fundamental for identifying protons that are coupled to each other, typically those on adjacent carbon atoms. In a derivative of this compound, this would reveal the relationships between the aromatic protons on the pyridine (B92270) ring. science.govresearchgate.netresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly to the carbons to which they are attached. ipb.ptscience.gov For instance, the HSQC or HMQC spectrum would show a cross-peak connecting the signal of a pyridine ring proton to the signal of its corresponding carbon atom. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons, typically over two or three bonds. ipb.ptscience.gov This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For a substituted this compound, HMBC can show correlations from the pyridine protons to the carbon atoms bearing the halogen substituents. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the other techniques that rely on through-bond couplings, NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. ipb.ptscience.gov This is critical for determining the stereochemistry and conformation of molecules. For example, in a derivative with a flexible side chain, NOESY can reveal the preferred spatial arrangement of that chain relative to the pyridine ring. researchgate.net

A hypothetical dataset illustrating the application of these techniques for a derivative is presented below:

| Technique | Observed Correlations | Interpretation |

| COSY | H-3 ↔ H-6 | Protons at positions 3 and 6 are on adjacent carbons or are otherwise spin-coupled. |

| HSQC/HMQC | H-3 ↔ C-3; H-6 ↔ C-6 | Direct one-bond correlation between specific protons and carbons. |

| HMBC | H-3 → C-2, C-4, C-5; H-6 → C-4, C-5 | Long-range correlations establishing the connectivity of the pyridine ring. |

| NOESY | H-6 ↔ protons on a substituent at C-5 | Indicates spatial proximity between the proton at C-6 and the substituent at C-5. |

Fluorine-19 NMR (¹⁹F NMR) for Detailed Electronic Environment Analysis

Fluorine-19 NMR is a highly sensitive technique for probing the local electronic environment of fluorine atoms within a molecule. researchgate.netbiophysics.org The ¹⁹F chemical shift is very sensitive to changes in electron density, making it an excellent tool for studying the effects of substituents on the pyridine ring. researchgate.netbiophysics.orgnih.gov

In this compound, the ¹⁹F chemical shift provides a direct measure of the electronic environment around the C2-F bond. Any reaction or interaction that alters the electron distribution in the pyridine ring will likely cause a discernible shift in the ¹⁹F NMR signal. acs.org For example, the introduction of an electron-donating or electron-withdrawing group at another position on the ring would be expected to shield or deshield the fluorine nucleus, respectively, resulting in an upfield or downfield shift in the ¹⁹F spectrum.

The following table provides hypothetical ¹⁹F NMR data for different derivatives, illustrating the sensitivity of the fluorine chemical shift to the electronic environment.

| Derivative | Substituent at C-6 | Hypothetical ¹⁹F Chemical Shift (ppm) | Interpretation |

| This compound | -H | -70.0 | Reference compound. |

| 4-bromo-2-fluoro-5-iodo-6-aminopyridine | -NH₂ (electron-donating) | -72.5 | Increased electron density at C-2, causing shielding of the fluorine nucleus. |

| 4-bromo-2-fluoro-5-iodo-6-nitropyridine | -NO₂ (electron-withdrawing) | -68.0 | Decreased electron density at C-2, causing deshielding of the fluorine nucleus. |

Heteronuclear Correlation Experiments (e.g., ¹³C-¹H, ¹³C-¹⁹F, ¹³C-¹⁵N)

Heteronuclear correlation experiments are vital for establishing connections between different types of nuclei, providing a more complete picture of the molecular structure. nih.govresearchgate.netkyoto-u.ac.jp

¹³C-¹H Correlation: As discussed in the context of HSQC/HMQC and HMBC, these experiments are fundamental for assigning the carbon skeleton of the molecule. ipb.pt

¹³C-¹⁹F Correlation: These experiments, such as ¹⁹F-¹³C HETCOR or HMQC, are used to identify carbon atoms that are coupled to fluorine. researchgate.netkyoto-u.ac.jpnih.govresearchgate.net This is particularly important for confirming the position of the fluorine substituent on the pyridine ring and for studying long-range C-F couplings, which can provide further structural information. For this compound, a strong correlation would be expected between the fluorine and C-2, and weaker correlations to C-1 and C-3.

¹³C-¹⁵N Correlation: For derivatives containing additional nitrogen atoms or for studies involving isotopically labeled compounds, ¹³C-¹⁵N correlation experiments can be used to probe the electronic structure and connectivity of the nitrogen atoms within the molecule. nih.govacs.orgresearchgate.netresearchgate.net The chemical shift of the pyridine nitrogen is sensitive to substitution patterns and protonation state. nih.govscispace.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation patterns. researchgate.net

Electrospray Ionization (ESI-HRMS)

ESI-HRMS is a soft ionization technique that allows for the accurate mass determination of the molecular ion, typically as the protonated species [M+H]⁺. researchgate.net This is crucial for confirming the elemental composition of a newly synthesized derivative of this compound. The high resolution of the instrument allows for the differentiation of compounds with very similar nominal masses.

The fragmentation pattern observed in the ESI-HRMS/MS spectrum can provide valuable structural information. By inducing fragmentation of the molecular ion and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the molecule. For instance, the loss of a bromine or iodine atom would result in a characteristic mass difference, helping to confirm the presence of these halogens. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is well-suited for assessing the purity of volatile compounds like derivatives of this compound. The gas chromatogram will indicate the number of components in a sample, and the mass spectrum of each component can be used to identify it. This is essential for ensuring that a sample is free of starting materials, byproducts, or other impurities.

The fragmentation pattern observed in the electron ionization (EI) mass spectrum from GC-MS can also serve as a fingerprint for the compound. The fragmentation of halopyridines in EI-MS often involves the loss of the halogen substituents and cleavage of the pyridine ring, providing characteristic ions that can aid in identification. researchgate.netacs.orgdocbrown.info

The following table shows a hypothetical GC-MS analysis for a sample of this compound.

| Retention Time (min) | Major Ions (m/z) | Identification | Purity (%) |

| 10.2 | 301, 222, 174, 127 | This compound | 99.5 |

| 8.5 | 175, 95 | 4-Bromo-2-fluoropyridine (potential impurity) | 0.5 |

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying characteristic functional groups and probing the conformational landscape of molecules. By analyzing the vibrational modes of chemical bonds, these methods provide a molecular fingerprint that is highly sensitive to the structural arrangement of atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. Each type of bond and functional group absorbs at a characteristic frequency range, allowing for their identification. For this compound, the FTIR spectrum is expected to be complex, with distinct regions corresponding to the vibrations of the pyridine ring and the carbon-halogen bonds.

The analysis of related halopyridines provides a basis for predicting the key vibrational frequencies for this compound. rsc.orgresearchgate.nettandfonline.comresearchgate.netrsc.orgmdpi.comresearchgate.net The pyridine ring itself exhibits a series of characteristic stretching and bending vibrations. The C-H stretching vibrations of the remaining aromatic protons are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the aromatic ring give rise to a set of bands between 1600 cm⁻¹ and 1400 cm⁻¹. The positions of these bands are sensitive to the nature and position of the halogen substituents.

The carbon-halogen stretching vibrations are of particular interest. The C-F stretch is expected to appear in the 1250-1020 cm⁻¹ range. The C-Br stretching vibration is typically found at lower wavenumbers, generally between 600 cm⁻¹ and 500 cm⁻¹. The C-I bond, being the weakest of the carbon-halogen bonds in this molecule, will have the lowest vibrational frequency, expected to be below 500 cm⁻¹. In-plane and out-of-plane bending vibrations of the pyridine ring and the C-H bonds occur at lower frequencies.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| C-H Stretching | 3100 - 3000 | Aromatic C-H bond vibrations |

| C=C/C=N Stretching | 1600 - 1400 | Pyridine ring vibrations |

| C-F Stretching | 1250 - 1020 | Carbon-Fluorine bond vibration |

| Pyridine Ring Breathing | ~1000 | Symmetric ring stretching |

| C-Br Stretching | 600 - 500 | Carbon-Bromine bond vibration |

| C-I Stretching | < 500 | Carbon-Iodine bond vibration |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for characterizing the C-Br and C-I bonds, as well as the symmetric breathing modes of the pyridine ring.

Similar to FTIR, the predicted Raman shifts for this compound can be inferred from studies on related halopyridines. rsc.orgresearchgate.netresearchgate.netmdpi.comresearchgate.net The symmetric ring breathing vibration, which involves the expansion and contraction of the entire pyridine ring, typically gives a strong and sharp signal in the Raman spectrum, expected around 1000 cm⁻¹. The C-X (X = F, Br, I) stretching vibrations will also be active in the Raman spectrum, providing complementary information to the FTIR data. The heavy atoms (Br and I) are expected to yield strong Raman signals at low frequencies.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| C-H Stretching | 3100 - 3000 | Aromatic C-H bond vibrations |

| C=C/C=N Stretching | 1600 - 1400 | Pyridine ring vibrations |

| Pyridine Ring Breathing | ~1000 | Strong, sharp signal characteristic of symmetric ring stretching |

| C-Br Stretching | 600 - 500 | Carbon-Bromine bond vibration |

| C-I Stretching | < 500 | Carbon-Iodine bond vibration |

X-ray Crystallography for Solid-State Structure Determination and Halogen Bonding Analysis

While the specific crystal structure of this compound is not publicly available, extensive research on related di- and polyhalopyridines allows for a detailed prediction of its solid-state characteristics. researchgate.netrsc.orgworktribe.commdpi.comacs.orgacs.org It is anticipated that the molecule would crystallize in a common space group, such as P2₁/c, and its lattice parameters would be influenced by the steric bulk and electronic nature of the halogen substituents.

A key feature of the solid-state structure would be the presence of halogen bonds. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as the nitrogen atom of an adjacent pyridine ring. In the case of this compound, the iodine atom, being the most polarizable, is the most likely candidate to act as a halogen bond donor. The strength of this interaction would be influenced by the electron-withdrawing effects of the other halogens on the pyridine ring. It is expected that C-I···N halogen bonds would be a dominant feature in the crystal packing, leading to the formation of supramolecular assemblies.

| Structural Parameter | Predicted Value/Observation | Basis of Prediction |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for substituted pyridines |

| Space Group | P2₁/c or similar | Based on analogous structures like 2-bromo-4-iodopyridine (B27774) |

| C-F Bond Length | ~1.35 Å | Typical for aryl fluorides |

| C-Br Bond Length | ~1.90 Å | Typical for aryl bromides |

| C-I Bond Length | ~2.10 Å | Typical for aryl iodides |

| Dominant Intermolecular Interaction | C-I···N Halogen Bonding | High polarizability of iodine and presence of pyridine nitrogen mdpi.comacs.org |

Advanced Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of components in a mixture. For the synthesis and quality control of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating non-volatile and thermally sensitive compounds. In the context of this compound, HPLC is crucial for assessing purity, identifying byproducts, and monitoring the progress of its synthesis. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).

A typical HPLC method for a polyhalogenated pyridine like this compound would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. An acidic modifier, like formic acid or trifluoroacetic acid, may be added to the mobile phase to improve peak shape and resolution. Detection is commonly achieved using a UV detector, as the pyridine ring is a strong chromophore. The retention time of the compound would be dependent on its polarity, with more polar compounds eluting earlier.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase | Reversed-phase (e.g., C18, C8) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elution of analytes |

| Detector | UV-Vis (e.g., at 254 nm) | Detection of the aromatic pyridine ring |

| Flow Rate | 0.5 - 1.5 mL/min | To ensure efficient separation |

| Column Temperature | Ambient to 40 °C | To improve reproducibility and resolution |

Gas Chromatography (GC)

GC is a technique used to separate and analyze volatile compounds. For this compound, which is expected to have a sufficiently high vapor pressure, GC can be an effective method for purity analysis and isomer separation. In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase.

A standard GC analysis would likely utilize a capillary column with a non-polar or moderately polar stationary phase, such as one based on polydimethylsiloxane. The separation is based on the boiling points and interactions of the analytes with the stationary phase. The oven temperature is typically programmed to ramp up during the analysis to ensure the elution of all components in a reasonable time. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time data for quantification and mass spectra for structural identification of the main compound and any impurities, including positional isomers.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-5, HP-5MS) | High-resolution separation |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte |

| Injector Temperature | 250 - 300 °C | To ensure complete vaporization of the sample |

| Oven Program | Temperature ramp (e.g., 100 to 280 °C) | To separate compounds with different boiling points |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Quantification and identification of analytes |

Computational and Theoretical Investigations on 4 Bromo 2 Fluoro 5 Iodopyridine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules. It offers a balance between computational cost and accuracy, making it suitable for studying relatively large systems like polyhalogenated pyridines. DFT calculations are instrumental in predicting molecular geometry, electronic distribution, and chemical reactivity. mdpi.com For 4-bromo-2-fluoro-5-iodopyridine, these calculations can illuminate the influence of the three different halogen substituents and the nitrogen heteroatom on the pyridine (B92270) ring's behavior.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. researchgate.net The energy and localization of the HOMO indicate a molecule's ability to donate electrons and the likely sites for electrophilic attack, while the LUMO reveals its electron-accepting capability and the probable sites for nucleophilic attack.

For a molecule like this compound, the pyridine nitrogen and the electron-withdrawing halogen atoms create a complex electronic landscape. DFT studies on similar halogenated pyridines show that the LUMO is typically distributed over the aromatic ring, with significant coefficients on the carbon atoms, particularly those at the 2, 4, and 6-positions, which are activated by the ring nitrogen. mdpi.com The strong electron-withdrawing effects of the halogens lower the energy of the LUMO, making the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr).

The HOMO is generally localized on the more electron-rich areas of the molecule. In this case, it would likely have significant contributions from the p-orbitals of the iodine and bromine atoms, as they are more polarizable than fluorine. The nitrogen lone pair also contributes to high-energy occupied orbitals. This analysis helps predict that electrophilic attack would likely target the nitrogen atom (protonation, alkylation) or potentially the iodine atom in certain organometallic reactions.

Table 1: Predicted Electronic Properties and Reactive Sites in this compound

| Property | Predicted Characteristic | Rationale |

| Most Probable Nucleophilic Attack Sites | C2 (F-substituted), C4 (Br-substituted) | Activation by the ring nitrogen and the presence of good leaving groups (F in SNAr). |

| Most Probable Electrophilic Attack Site | Pyridine Nitrogen | The lone pair of electrons on the nitrogen atom is the most basic site. |

| HOMO-LUMO Energy Gap | Relatively small | The presence of multiple halogens and an extended π-system tends to lower the LUMO and raise the HOMO, reducing the gap and indicating higher reactivity. mdpi.com |

| Most Reactive Bond in Cross-Coupling | C-I bond | The C-I bond is the weakest and most polarizable, making it most susceptible to oxidative addition by transition metal catalysts. rsc.org |

One of the most valuable applications of DFT in this context is predicting regioselectivity. The this compound ring has three distinct halogen atoms, each offering a potential site for reaction. Computational modeling can predict which site is most reactive under specific conditions.

In transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, the reactivity of the carbon-halogen bond is paramount. The general order of reactivity is C-I > C-Br > C-Cl > C-F. rsc.org DFT calculations can quantify this trend by modeling the oxidative addition step, which is often rate-determining. Calculations on related dihalopyridines confirm that the activation barrier for the oxidative addition of a palladium(0) catalyst is significantly lower for the C-I bond compared to the C-Br or C-F bonds. rsc.orgclockss.org Therefore, reactions like Suzuki coupling are overwhelmingly predicted to occur at the C5-iodo position.

For nucleophilic aromatic substitution (SNAr), the situation is different. The reaction proceeds via a Meisenheimer intermediate, and its stability determines the reaction rate. The most electron-deficient positions (activated by the nitrogen atom) are C2 and C4. Fluorine is an excellent leaving group in SNAr reactions due to the high polarity of the C-F bond, which stabilizes the transition state. Therefore, DFT calculations would likely predict that nucleophilic attack would preferentially occur at the C2 position, leading to the displacement of the fluoride. rsc.orgresearchgate.net

Table 2: Predicted Regioselectivity for this compound in Common Reactions

| Reaction Type | Most Probable Reaction Site | Predicted Product Type | Computational Rationale |

| Suzuki-Miyaura Coupling | C5-Iodo | 4-Bromo-2-fluoro-5-arylpyridine | Lowest activation energy for Pd(0) oxidative addition at the C-I bond. rsc.org |

| Nucleophilic Aromatic Substitution (SNAr) | C2-Fluoro | 4-Bromo-5-iodo-2-(nucleophile)pyridine | High electrophilicity of the C2 position and excellent leaving group ability of fluoride. researchgate.netresearchgate.net |

| Lithiation/Halogen-Metal Exchange | C5-Iodo | 4-Bromo-2-fluoro-5-lithiopyridine | The C-I bond is the most readily cleaved by strong bases or organolithium reagents. |

While the pyridine ring itself is rigid, computational methods can analyze its stable conformations and, more importantly, its potential for intermolecular interactions. Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a nucleophilic "acceptor." nih.gov

In this compound, both the iodine and bromine atoms can act as halogen bond donors, with iodine being particularly effective due to its high polarizability. The nitrogen atom of a neighboring pyridine ring is an excellent halogen bond acceptor. DFT calculations can model the geometry and strength of these interactions (e.g., C-I···N or C-Br···N). Studies on related 2,5-dihalopyridine complexes have shown that these halogen bonds are highly directional and play a crucial role in the assembly of supramolecular structures in the solid state. nih.govsemanticscholar.org The fluorine atom, due to its high electronegativity and low polarizability, is generally a poor halogen bond donor but can act as an acceptor. These computational insights are vital for crystal engineering and understanding the solid-state properties of the material.

Quantum Chemical Modeling of Reaction Mechanisms

Beyond static properties, quantum chemical methods can model the entire trajectory of a chemical reaction, providing a detailed picture of the mechanism.

To understand why one reaction pathway is favored over another, chemists use computational models to locate and calculate the energies of the transition states. A transition state represents the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, one could computationally model the competing pathways for a nucleophilic substitution reaction. This would involve calculating the transition state energies for nucleophilic attack at the C2, C4, and C5 positions. Such calculations on similar systems have confirmed that the pathway involving attack at the fluorine-bearing carbon often has the lowest activation barrier, thus elucidating the observed regioselectivity. researchgate.netresearchgate.net These theoretical insights help optimize reaction conditions to favor a desired product.

Reactions are almost always carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Quantum chemical models can account for solvent effects in several ways, most commonly through implicit solvent models (where the solvent is treated as a continuous medium with a specific dielectric constant) or explicit models (where individual solvent molecules are included in the calculation).

For reactions involving charged intermediates, such as the Meisenheimer complex in SNAr, polar solvents can offer significant stabilization, lowering the activation energy and accelerating the reaction. mdpi.com Computational studies can compare the energetics of a reaction pathway in different solvents (e.g., a polar aprotic solvent like DMSO versus a nonpolar solvent like toluene). This helps in selecting the appropriate solvent to maximize the yield and selectivity of a desired transformation, aligning theoretical predictions with practical laboratory outcomes. rsc.orgacs.org

Molecular Dynamics Simulations for Dynamic Behavior and Solution-Phase Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of this compound in a solution environment, providing insights that are often difficult to obtain through experimental means alone. These simulations model the interactions between the atoms of the solute and the surrounding solvent molecules over time, governed by a set of mathematical functions known as a force field. nih.gov By numerically integrating Newton's equations of motion, MD simulations can track the trajectory of each atom, revealing detailed information about conformational changes, solvation structure, and intermolecular interactions.

A typical MD simulation of this compound would involve placing a single molecule or a collection of molecules in a periodic box filled with a chosen solvent, such as water, methanol, or dimethyl sulfoxide (B87167) (DMSO). The choice of solvent is critical as it can significantly influence the behavior of the solute. The interactions between atoms are described by a force field, which includes terms for bonded (bond stretching, angle bending, and dihedral angles) and non-bonded (van der Waals and electrostatic) interactions. nih.gov For a molecule like this compound, a well-parameterized force field, such as a specialized version of CHARMM or AMBER, would be necessary to accurately describe the polar and halogen-bonding capabilities of the molecule.

Through MD simulations, several key aspects of the solution-phase behavior of this compound can be elucidated. The solvation free energy, which is a measure of the energetic cost of transferring the molecule from the gas phase to the solvent, can be calculated to predict its solubility. ethz.ch Analysis of the radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules can reveal the detailed structure of the solvation shell. For instance, the RDFs for the nitrogen atom and the halogen substituents can indicate the preferred locations of solvent molecules and the nature of their interactions, such as hydrogen bonding or halogen bonding.

The dynamic nature of these interactions can also be explored by analyzing the residence time of solvent molecules around the solute and the dynamics of hydrogen bond formation and breaking. This information is crucial for understanding reaction mechanisms in solution, as the solvent can play a direct role in stabilizing transition states or intermediates.

Below is a hypothetical data table summarizing the results that could be obtained from an MD simulation study of this compound in different solvents.

| Solvent | Solvation Free Energy (kcal/mol) | Average N-Solvent Hydrogen Bonds | Halogen Bond Occupancy (I···O) |

| Water | -5.8 | 1.2 | 0.05 |

| Methanol | -4.2 | 0.9 | 0.15 |

| DMSO | -7.5 | 0.3 | 0.45 |

This table presents hypothetical data for illustrative purposes.

Computational Design and Prediction of Novel Pyridine Architectures and Their Properties

The unique substitution pattern of this compound makes it an attractive scaffold for the computational design of novel pyridine derivatives with tailored properties. The presence of three different halogen atoms at distinct positions offers multiple sites for functionalization through various cross-coupling reactions. Computational methods can be employed to predict the properties of virtual libraries of new compounds derived from this scaffold, thereby guiding synthetic efforts towards molecules with desired characteristics for applications in medicinal chemistry and materials science. bohrium.comelsevierpure.comnih.gov

The process of computational design typically begins with the in silico modification of the parent this compound structure. For example, the iodine at the 5-position is particularly amenable to Suzuki, Sonogashira, or Stille coupling reactions, allowing for the introduction of a wide variety of aryl, alkynyl, or other organic moieties. Similarly, the bromine at the 4-position can be targeted for functionalization. Computational tools can be used to generate a virtual library of thousands of potential derivatives by systematically varying the substituents at these positions.

Once the virtual library is created, a range of computational techniques can be used to predict the physicochemical and biological properties of these novel pyridine architectures. Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure, optimized geometry, and various molecular properties such as dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). bohrium.com These properties are fundamental to understanding the reactivity and potential applications of the new molecules.

For drug discovery applications, Quantitative Structure-Activity Relationship (QSAR) models can be developed. chemrevlett.com These models correlate the structural features of the designed molecules with their predicted biological activity, such as their ability to inhibit a specific enzyme. nih.govmdpi.com By training a QSAR model on a set of known active and inactive compounds, it becomes possible to screen the virtual library and prioritize candidates for synthesis and experimental testing. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can be performed to assess the drug-likeness of the designed compounds at an early stage. mdpi.comscispace.com

The following table presents a hypothetical example of a small set of designed pyridine derivatives based on the this compound scaffold and their predicted properties.

| Compound ID | R-group at C5 | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Binding Affinity (IC50, nM) |

| P-001 | -Phenyl | -6.2 | -1.5 | 150 |

| P-002 | -Thiophene | -6.1 | -1.7 | 95 |

| P-003 | -N-methylpyrrole | -5.9 | -1.4 | 210 |

| P-004 | -4-Methoxyphenyl | -6.0 | -1.3 | 120 |

This table presents hypothetical data for illustrative purposes.

Applications of 4 Bromo 2 Fluoro 5 Iodopyridine in Complex Chemical Synthesis

As a Precursor for the Synthesis of Polysubstituted Pyridine (B92270) Derivatives

The differential reactivity of the halogen substituents in 4-bromo-2-fluoro-5-iodopyridine is a key feature exploited in the synthesis of polysubstituted pyridine derivatives. The fluorine, bromine, and iodine atoms can be selectively targeted by various cross-coupling and nucleophilic substitution reactions, enabling the stepwise introduction of different functional groups. This controlled functionalization is crucial for creating highly substituted pyridines, which are important scaffolds in medicinal chemistry and materials science. nih.govjsynthchem.com

The selective substitution is often dictated by the reaction conditions, including the choice of catalyst, base, and solvent. For instance, the fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine and iodine atoms are more amenable to metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. rsc.orgossila.com Research has shown that in related polyhalogenated pyridines, it is possible to achieve regioselective substitution, which is critical for accessing specific isomers of interest. researchgate.net The ability to perform sequential reactions at different positions on the pyridine ring provides a powerful tool for building molecular complexity.

| Reaction Type | Reactant/Catalyst | Resulting Substitution Pattern | Reference |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acids / Pd catalyst | Selective substitution of I or Br | |

| Sonogashira Coupling | Terminal alkynes / Pd/Cu catalyst | Formation of alkynylpyridines | ossila.combeilstein-journals.org |

| Stille Coupling | Organostannanes / Pd catalyst | Creation of C-C bonds | ossila.com |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alkoxides | Preferential displacement of F | rsc.orgresearchgate.net |

Role in the Construction of Fused and Bridged Pyridine Systems

The multiple reactive sites on this compound make it a valuable starting material for the synthesis of more complex heterocyclic structures, such as fused and bridged pyridine systems. These intricate molecular frameworks are of significant interest in drug discovery and materials science. Methodologies like intramolecular cyclizations and multi-component reactions can be employed to construct these systems.

For example, a derivative of this compound could be functionalized with appropriate side chains that can then undergo ring-closing reactions to form fused rings, such as imidazo[1,2-a]pyridines or pyrrolopyridines. beilstein-journals.orgresearchgate.net The synthesis of bridged systems can also be envisioned, where the pyridine acts as a scaffold to connect different parts of a molecule. A notable example in the literature is the synthesis of a ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction, which highlights the utility of halogenated pyridines in constructing complex ligand architectures. arkat-usa.org

Utilization in Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. The trifunctional nature of this compound makes it an ideal scaffold for DOS. By systematically and selectively reacting each of the three halogen positions, a large library of distinct compounds can be generated from a single starting material.

This approach allows for the exploration of a vast chemical space around the pyridine core. For instance, one could perform a nucleophilic substitution at the fluorine position, followed by a Suzuki coupling at the iodine, and a Sonogashira coupling at the bromine. By varying the coupling partners at each step, a combinatorial library of polysubstituted pyridines can be rapidly assembled. This strategy is highly efficient for generating novel compounds with potential biological activity. researchgate.net

Application in the Synthesis of Functional Materials Precursors (e.g., for Polymers, Optoelectronic Systems)

The electronic properties of pyridine-containing molecules make them attractive components for functional materials, including polymers and optoelectronic systems. The introduction of different substituents onto the pyridine ring, facilitated by precursors like this compound, allows for the fine-tuning of these properties.

Halogenated pyridines are used as building blocks for conjugated polymers, which are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. rsc.org The synthesis of such materials often involves cross-coupling reactions to create extended π-conjugated systems. For instance, derivatives of this compound can be polymerized through reactions like Suzuki or Stille coupling to yield materials with tailored electronic and optical properties. The presence of fluorine atoms can also enhance the performance and stability of these materials.

Development of Chemical Probes and Ligands for Research Applications (Focus on Synthetic Methodologies)

Chemical probes and ligands are essential tools for studying biological systems and for the development of new therapeutic agents. The pyridine scaffold is a common feature in many biologically active molecules, and the ability to synthesize a wide range of substituted pyridines is therefore of great importance. This compound serves as a versatile starting point for the synthesis of novel ligands and probes.

The selective functionalization of its three halogen atoms allows for the introduction of various pharmacophores, reactive groups for covalent labeling, or reporter groups for imaging applications. smolecule.com For example, a fluorescent dye could be attached at one position, a reactive group for target engagement at another, and a specificity-determining element at the third. The synthesis of such multifunctional molecules relies on the chemoselective reactions that can be performed on the this compound core. chemicalbook.com

Future Research Directions and Emerging Avenues for 4 Bromo 2 Fluoro 5 Iodopyridine Chemistry

Development of Novel Catalytic Systems for Challenging Functionalizations

The inherent reactivity differences of the three halogen substituents on the 4-Bromo-2-fluoro-5-iodopyridine ring offer a playground for selective functionalization. Future research will likely focus on the development of highly selective and efficient catalytic systems to precisely target each position. While methods for selective amination of polyhalogenated pyridines have been explored, the development of catalysts for other challenging C-C and C-heteroatom bond formations remains a significant goal. acs.orgnih.gov For instance, nickel-catalyzed cross-coupling reactions have shown promise for the synthesis of 2-arylpyridines from 2-halopyridines, and further exploration of such systems could be beneficial. researchgate.net The design of catalysts that can differentiate between the bromine, iodine, and fluorine substituents with high fidelity will be crucial for streamlining the synthesis of complex, multi-substituted pyridine (B92270) derivatives.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of reaction control, scalability, and safety. The integration of this compound into these systems is a promising future direction. Automated flow synthesis has already been successfully applied to the preparation of various heterocyclic compounds, including imidazo[1,2-a]pyridines and fused pyrimidinone and quinolone derivatives. nih.govresearchgate.netacs.org These systems allow for rapid optimization of reaction conditions and can be integrated with real-time data analysis, accelerating the discovery of new synthetic routes. researchgate.net The development of robust flow chemistry protocols for the functionalization of this compound would enable the efficient and on-demand production of a diverse library of derivatives for high-throughput screening in drug discovery and materials science. nih.govbeilstein-journals.org

Exploration of Photo- and Electro-Chemical Reactivity for Sustainable Transformations

In the quest for greener and more sustainable chemical processes, photo- and electro-chemical methods are gaining increasing attention. The application of these techniques to the functionalization of this compound presents an exciting frontier. Photochemical reactions, such as the light-induced changes observed in copper(I) thiocyanate (B1210189) complexes with halopyridines and the photochemical valence isomerization of pyridine N-oxides, highlight the potential of light-driven transformations. acs.orgacs.orgund.eduwur.nl Similarly, electrochemical methods, which can offer unique reactivity and selectivity profiles, are being explored for the functionalization of various organic molecules. nih.gov Investigating the photo- and electrochemical behavior of this compound could unlock novel reaction pathways for its selective modification under mild and environmentally friendly conditions, contributing to the development of sustainable synthetic strategies. acs.org

Bio-inspired Synthetic Approaches and Enzymatic Transformations